molecular formula C5H4BrN3 B2954992 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile CAS No. 327099-80-9

4-bromo-1-methyl-1H-pyrazole-5-carbonitrile

Cat. No.: B2954992
CAS No.: 327099-80-9
M. Wt: 186.012
InChI Key: MLHTXTFSAKYMMD-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-pyrazole-5-carbonitrile: is a heterocyclic organic compound that contains a pyrazole ring substituted with a bromine atom at the 4-position, a methyl group at the 1-position, and a nitrile group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile typically involves the bromination of 1-methyl-1H-pyrazole-5-carbonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The nitrile group can undergo reduction to form corresponding amines or other derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or dimethylformamide (DMF).

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF).

    Cyclization Reactions: Catalysts such as copper(I) iodide (CuI) or palladium(II) acetate (Pd(OAc)2) in the presence of ligands and bases.

Major Products:

  • Substituted pyrazoles
  • Amino derivatives
  • Cyclized heterocycles

Scientific Research Applications

Chemistry: 4-Bromo-1-methyl-1H-pyrazole-5-carbonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: The compound is used in the development of new materials, including polymers and dyes. Its unique structure allows for modifications that can enhance the properties of these materials.

Comparison with Similar Compounds

  • 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile
  • 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile
  • 4-Bromo-1H-pyrazole

Comparison: 4-Bromo-1-methyl-1H-pyrazole-5-carbonitrile is unique due to the presence of the nitrile group at the 5-position, which can significantly influence its reactivity and binding properties. Compared to 4-bromo-1-ethyl-1H-pyrazole-5-carbonitrile, the methyl group provides different steric and electronic effects, potentially leading to variations in biological activity and chemical reactivity.

Properties

IUPAC Name

4-bromo-2-methylpyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3/c1-9-5(2-7)4(6)3-8-9/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHTXTFSAKYMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327099-80-9
Record name 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile
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